5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide
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Overview
Description
The compound 5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide is a complex organic molecule. It is characterized by its unique structure, which includes a phthalazinone core, a benzenesulfonamide group, and various substituents. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Phthalazinone Core: The initial step involves the synthesis of the phthalazinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions, often using ethyl halides in the presence of a base.
Sulfonamide Formation: The benzenesulfonamide group is introduced through sulfonation reactions, typically using sulfonyl chlorides and amines.
Final Assembly: The final step involves coupling the phthalazinone core with the benzenesulfonamide group under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the phthalazinone core, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups like halides, amines, or hydroxyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. It may have applications in treating diseases or conditions where its specific molecular interactions are beneficial.
Industry
In the industrial sector, the compound is used in the development of specialty chemicals, including dyes, pigments, and polymers. Its unique properties make it valuable in creating materials with specific characteristics.
Mechanism of Action
The mechanism of action of 5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylbenzenesulfonamide
- 5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-(2-methylphenyl)benzenesulfonamide
Uniqueness
The uniqueness of 5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide lies in its specific combination of functional groups and substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, or pharmacological activity, highlighting its potential as a unique chemical entity.
Properties
Molecular Formula |
C24H27N3O3S |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
5-(3-ethyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C24H27N3O3S/c1-4-27-24(28)20-11-7-6-10-19(20)23(25-27)18-14-13-17(3)22(15-18)31(29,30)26-21-12-8-5-9-16(21)2/h5,8-9,12-15,26H,4,6-7,10-11H2,1-3H3 |
InChI Key |
UQQYGFMKFHKDLR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(CCCC2)C(=N1)C3=CC(=C(C=C3)C)S(=O)(=O)NC4=CC=CC=C4C |
Origin of Product |
United States |
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